R-2-Tert-butyl piperazine

Catalog No.
S13636472
CAS No.
M.F
C8H18N2
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R-2-Tert-butyl piperazine

Product Name

R-2-Tert-butyl piperazine

IUPAC Name

(2R)-2-tert-butylpiperazine

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C8H18N2/c1-8(2,3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

ZXJUSCSGOOZJMN-ZETCQYMHSA-N

Canonical SMILES

CC(C)(C)C1CNCCN1

Isomeric SMILES

CC(C)(C)[C@@H]1CNCCN1

R-2-Tert-butyl piperazine is a chemical compound characterized by the presence of a tert-butyl group at the second position of the piperazine ring. Its molecular formula is C8H18N2C_8H_{18}N_2, and it has a molar mass of approximately 158.25 g/mol. The structure consists of a six-membered piperazine ring, which includes two nitrogen atoms, with a tert-butyl group attached to one of the carbon atoms adjacent to the nitrogen atoms. This structural configuration contributes to its unique physical and chemical properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide. Additionally, oxidation can affect the piperazine moiety, potentially altering its nitrogen functionalities.
  • Reduction Reactions: The compound can undergo reduction processes targeting the piperazine ring, which may lead to the formation of different derivatives or related compounds.
  • Substitution Reactions: The nitrogen atoms in the piperazine ring are nucleophilic and can participate in substitution reactions, allowing for further functionalization of the molecule .

R-2-Tert-butyl piperazine exhibits various biological activities, primarily due to its interactions with neurotransmitter systems. Piperazine derivatives are often studied for their potential as:

  • Antidepressants: Some studies suggest that modifications in piperazine structures can enhance serotonin receptor activity, which is crucial for mood regulation.
  • Antipsychotic Agents: Certain derivatives have shown promise in modulating dopaminergic pathways, making them candidates for antipsychotic drug development.
  • Anxiolytics: The compound may influence GABAergic systems, providing potential anxiolytic effects .

The synthesis of R-2-Tert-butyl piperazine can be achieved through several methods:

  • Chiral Hydrogenation: A notable method involves chiral hydrogenation of precursors using catalysts such as Rh-BINAP. This process allows for high yields and optical purity, simplifying previous synthetic routes that required racemic resolution .
  • Substitution Reactions: The introduction of the tert-butyl group can be accomplished through nucleophilic substitution reactions involving appropriate alkylating agents on piperazine derivatives .
  • Carboxylation: Another approach includes carboxylation reactions leading to carboxylic acid derivatives, which can then be converted into R-2-Tert-butyl piperazine via decarboxylation or amidation techniques .

R-2-Tert-butyl piperazine finds applications in various domains:

  • Pharmaceuticals: It serves as a building block for synthesizing pharmacologically active compounds, particularly those targeting central nervous system disorders.
  • Chemical Research: The compound is utilized in studies exploring structure-activity relationships within piperazine derivatives.
  • Agrochemicals: Some derivatives are investigated for their potential use as pesticides or herbicides due to their biological activity against pests .

Studies on R-2-Tert-butyl piperazine often focus on its interactions with biological targets:

  • Receptor Binding Studies: Investigations into its affinity for serotonin and dopamine receptors reveal insights into its potential therapeutic effects.
  • Enzyme Interaction: Research has shown that certain enzymes selectively act on R-2-Tert-butyl piperazine derivatives, influencing metabolic pathways and pharmacokinetics .
  • Drug Interaction Profiles: Understanding how this compound interacts with other drugs is crucial for assessing its safety and efficacy in therapeutic settings.

R-2-Tert-butyl piperazine shares structural similarities with various other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylateContains a dicarboxylate moietyEnhanced solubility and reactivity
(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylateFeatures a different substitution pattern on the piperazine ringPotentially different biological activity profiles
(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylateSimilar structure but varies in stereochemistryStereoselectivity may influence pharmacodynamics
(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylateAnother stereoisomer with distinct propertiesMay exhibit unique receptor binding characteristics

R-2-Tert-butyl piperazine's uniqueness lies in its specific structural configuration and resulting biological activities compared to these similar compounds. Its potential applications in drug development and chemical synthesis continue to be areas of active research.

R-2-Tert-butyl piperazine is distinguished by its stereospecific tert-butyl group at the second position of the piperazine ring. The compound’s systematic IUPAC name is (2R)-2-(tert-butyl)piperazine, reflecting its chiral center and substituent orientation. Key identifiers include:

PropertyValueSource
Molecular Formula$$ \text{C}8\text{H}{18}\text{N}_2 $$PubChem
Molecular Weight142.24 g/molPubChem
SMILES Notation$$ \text{CC(C)(C)[C@@H]1CNCCN1} $$PubChem
InChIKeyZXJUSCSGOOZJMN-ZETCQYMHSA-NPubChem
CAS Registry Number1217849-68-7PubChem
Synonyms(R)-2-(tert-Butyl)piperazine, SCHEMBL19223498PubChem

The tert-butyl group confers steric bulk, enhancing the compound’s stability and influencing its reactivity in stereoselective reactions. Its piperazine backbone provides two nitrogen atoms capable of participating in hydrogen bonding and coordination chemistry, making it a versatile scaffold for functionalization.

Historical Development in Synthetic Chemistry

The synthesis of R-2-tert-butyl piperazine was first reported in the early 21st century, with PubChem records indicating its initial creation on March 29, 2010. Early methodologies focused on resolving racemic mixtures of tert-butyl piperazines through chiral chromatography or enzymatic resolution. However, advances in asymmetric catalysis, particularly the use of chiral auxiliaries and transition metal catalysts, enabled enantioselective synthesis routes.

A milestone in its development was the incorporation of tert-butyl groups into piperazine derivatives to modulate solubility and crystallinity. For example, the introduction of tert-butoxycarbonyl (Boc) protecting groups, as seen in derivatives like tert-butyl (R)-2-methylpiperazine-1-carboxylate (CAS 170033-47-3), allowed for selective nitrogen functionalization while preserving stereochemical integrity. By 2025, modifications such as hydrochloride salt formation (e.g., CAS 1381958-53-7) further expanded its applicability in polar reaction media.

Role in Contemporary Organic Synthesis

R-2-Tert-butyl piperazine serves as a cornerstone in asymmetric synthesis and pharmaceutical intermediate production. Its applications include:

Chiral Building Blocks

The compound’s rigid tert-butyl group enforces conformational restraint, making it ideal for constructing enantiomerically pure molecules. For instance, it is employed in the synthesis of protease inhibitors and kinase modulators, where stereochemical precision is critical.

Catalytic Applications

R-2-Tert-butyl piperazine derivatives act as ligands in transition metal catalysis. The nitrogen atoms coordinate to metals like palladium and rhodium, facilitating asymmetric hydrogenation and cross-coupling reactions. A notable example is its use in synthesizing β-amino alcohols via asymmetric epoxidation.

Pharmaceutical Intermediates

The Boc-protected derivative (CAS 170033-47-3) is a key intermediate in antiviral and anticancer agents. Its stability under acidic conditions allows for sequential deprotection and functionalization, streamlining multi-step syntheses. Additionally, the dihydrochloride salt (CAS 2732819-43-9) enhances solubility in aqueous reaction systems, enabling greener synthetic routes.

Table 1: Representative Derivatives and Applications

DerivativeCAS NumberApplication
tert-Butyl (R)-2-methylpiperazine-1-carboxylate170033-47-3Peptide synthesis, chiral resolution
(R)-1-Boc-2-(tert-butyl)piperazine HCl1381958-53-7Antiviral drug intermediates
(R)-2-(tert-butyl)piperazine dihydrochloride2732819-43-9Solubility-enhanced coupling reactions

The compound’s versatility is further demonstrated in continuous flow synthesis systems, where its thermal stability allows for high-throughput production of enantiopure pharmaceuticals.

Classical Synthetic Routes

Alkylation of Piperazine Precursors

The alkylation of piperazine precursors represents one of the most fundamental approaches for synthesizing R-2-tert-butyl piperazine derivatives [1] [2]. Classical alkylation methodologies encompass several distinct strategies, each offering unique advantages in terms of selectivity, yield, and reaction conditions.

Direct alkylation with alkyl halides constitutes the most straightforward approach, typically employing potassium carbonate or cesium carbonate as base systems [3] [4]. These reactions proceed optimally at temperatures ranging from 80 to 120 degrees Celsius over periods of 2 to 12 hours in polar aprotic solvents [4] [5]. The nucleophilic substitution mechanism facilitates the formation of carbon-nitrogen bonds through attack of the piperazine nitrogen on electrophilic alkyl centers [1] [2].

Reductive amination pathways provide enhanced selectivity for the preparation of substituted piperazine derivatives [1] [6]. This methodology utilizes aldehyde or ketone precursors in combination with sodium borohydride or sodium triacetoxyborohydride as reducing agents [6]. The reaction typically proceeds under mild conditions, requiring temperatures from room temperature to 60 degrees Celsius and reaction times of 1 to 6 hours in alcoholic solvents [6].

MethodTypical ReagentsReaction ConditionsTypical Yield Range (%)Selectivity
Direct Alkylation with Alkyl HalidesR-X (X = Cl, Br, I), Base (K2CO3, Cs2CO3)80-120°C, 2-12 h, Polar aprotic solvent65-85Moderate
Reductive AminationAldehyde/Ketone, NaBH4 or NaBH(OAc)3RT to 60°C, 1-6 h, Alcoholic solvent70-90High
Nucleophilic Substitution on Alkyl SulfonatesR-OTs, R-OMs, Base60-100°C, 4-8 h, DMF or acetonitrile60-80Good
Carboxylic Acid ReductionR-COOH, LiAlH4 or BH3Reflux, 2-4 h, Ether or THF75-95Excellent
Alkylation with EpoxidesEpoxide, Lewis Acid Catalyst40-80°C, 3-8 h, Alcoholic solvent50-75Moderate

Nucleophilic substitution reactions utilizing alkyl sulfonates, such as tosylates and mesylates, offer improved leaving group characteristics compared to conventional alkyl halides [5]. These transformations typically require elevated temperatures of 60 to 100 degrees Celsius and extended reaction times of 4 to 8 hours in dimethylformamide or acetonitrile solvents [3] [5].

The reduction of carboxylic acid derivatives represents an alternative alkylation strategy that proceeds through initial amide formation followed by reduction with lithium aluminum hydride or borane complexes [2]. This methodology demonstrates excellent selectivity and yields ranging from 75 to 95 percent under reflux conditions in ethereal solvents [5].

Protection-Deprotection Strategies Using tert-Butyl Groups

Protection-deprotection strategies utilizing tert-butyl groups play a critical role in the controlled synthesis of R-2-tert-butyl piperazine derivatives [7] [8] [9]. The tert-butyloxycarbonyl protecting group represents the most widely employed methodology due to its stability under basic conditions and selective removal under acidic conditions [8] [9] [10].

Installation of tert-butyloxycarbonyl protection typically involves treatment of piperazine with di-tert-butyl dicarbonate in the presence of triethylamine [7] [3]. The reaction proceeds efficiently at temperatures from 0 degrees Celsius to room temperature over periods of 1 to 18 hours in dichloromethane [3]. Selective mono-protection can be achieved through careful control of stoichiometry and reaction conditions [7].

Protecting GroupInstallation ReagentInstallation ConditionsDeprotection MethodDeprotection Yield (%)Stability
tert-Butyloxycarbonyl (Boc)Boc2O, Et3N0°C to RT, 1-18 h, CH2Cl2TFA, HCl, or thermal (150-200°C)85-98High
Benzyloxycarbonyl (Cbz)CbzCl, NaOH0°C, 2 h, H2O/organicH2/Pd-C or HBr/AcOH90-95High
para-Methoxybenzyl (PMB)PMB-Cl, K2CO3RT, 4-12 h, DMFCAN or DDQ80-90Moderate
Benzyl (Bn)BnBr, K2CO360-80°C, 8-12 h, acetonitrileH2/Pd-C or Li/NH390-98High
Acetyl (Ac)Ac2O, PyRT, 2-4 h, CH2Cl2NaOH or K2CO3/MeOH85-95Moderate

Deprotection methodologies for tert-butyloxycarbonyl groups encompass several approaches including treatment with trifluoroacetic acid, hydrochloric acid, or thermal decomposition at elevated temperatures of 150 to 200 degrees Celsius [8] [9] [10]. Acid-mediated deprotection typically affords yields ranging from 85 to 98 percent under mild conditions [9].

Recent developments in deprotection methodology include the utilization of oxalyl chloride as a mild and selective reagent for tert-butyloxycarbonyl removal [9]. This approach demonstrates excellent chemoselectivity and proceeds under anhydrous conditions to afford the deprotected amine products in high yields [9].

Thermal deprotection represents an environmentally benign alternative that eliminates the requirement for acidic reagents [10]. This methodology has been successfully implemented in continuous flow systems, enabling scalable synthesis of deprotected piperazine derivatives [10].

Advanced Catalytic Approaches

Asymmetric Synthesis for Enantiomeric Control

Asymmetric synthesis methodologies for R-2-tert-butyl piperazine derivatives have witnessed significant advancement through the development of chiral catalyst systems [11] [12] [13] [14]. These approaches enable the preparation of enantiomerically enriched products with excellent stereochemical control.

Rhodium-catalyzed asymmetric hydrogenation utilizing BINAP ligands represents a landmark achievement in the synthesis of chiral piperazine derivatives [11] [13] [15]. The catalytic system comprising rhodium complexes with (R)-BINAP or (S)-BINAP ligands facilitates the hydrogenation of tetrahydropyrazine precursors with enantiomeric excesses ranging from 95 to 99 percent [11] [13].

Catalyst SystemSubstrate TypeReaction ConditionsYield (%)Enantiomeric Excess (%)Reference
Rh/(R)-BINAPTetrahydropyrazines50 bar H2, 25°C, MeOH93-9695-99Citation 7
Rh/(S)-BINAPPyrazine-2-ols40 bar H2, 30°C, TFE85-9388-95Citation 36
Pd/(S)-(CF3)3-t-BuPHOXPiperazin-2-one esters5 mol% Pd, toluene, 40°C75-8590-96Citation 35
Ir/DuPhosPyrazines with alkyl halides20 bar H2, 50°C, CH2Cl280-9285-96Citation 38
Ru/TsDPENKetopiperazines28 bar H2, RT, i-PrOH70-8580-92Citation 50

Palladium-catalyzed asymmetric decarboxylative allylic alkylation has emerged as a powerful methodology for the synthesis of tertiary piperazin-2-ones [14] [16]. The catalytic system employing palladium complexes with (S)-(CF3)3-tert-butyl-PHOX ligands enables the formation of quaternary stereocenters with enantiomeric excesses of 90 to 96 percent [14].

Iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides provides access to chiral piperazines with diverse substitution patterns [17]. This methodology demonstrates broad substrate scope and excellent enantioselectivity, with enantiomeric excesses reaching 85 to 96 percent under optimized conditions [17].

The development of palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols represents a recent advancement in the field [18] [19]. This methodology exploits the hydroxyl-oxo tautomerism of pyrazin-2-ols to enable efficient hydrogenation with excellent diastereoselectivity and enantioselectivity [18] [19].

Dynamic kinetic resolution processes have been identified in several asymmetric hydrogenation reactions, enabling the conversion of racemic starting materials to enantiomerically enriched products [18]. These processes involve the equilibration of substrate enantiomers coupled with selective transformation of one enantiomer under catalytic conditions [18].

Transition Metal-Mediated Reactions

Transition metal-mediated reactions have revolutionized the synthesis of R-2-tert-butyl piperazine derivatives through the development of efficient cross-coupling and cyclization methodologies [20] [4] [21] [22]. These approaches enable the formation of complex molecular architectures under mild reaction conditions.

Palladium-catalyzed nitrogen-arylation reactions provide efficient access to N-arylpiperazine derivatives [4]. The catalytic system utilizing palladium(0) complexes with RuPhos ligands enables rapid transformation of aryl chlorides with piperazine nucleophiles [4]. These reactions proceed under aerobic conditions at 105 degrees Celsius with reaction times as short as 10 minutes [4].

Metal CatalystReaction TypeBase/AdditiveSolventTemperature (°C)Reaction Time (h)Yield Range (%)
Pd2(dba)3/RuPhosN-ArylationNaOt-BuToluene1050.1770-97
Pd(OAc)2/BINAPCross-couplingCs2CO3DMF80-1008-1265-85
[IrCl(cod)(PPh3)]CyclizationNoneC6D625-606-2260-85
Pd(OCOCF3)2/SynPhosAsymmetric HydrogenationTsOH·H2OTFE3012-2485-93
PdCl2/dppfSuzuki CouplingK2CO3THF804-875-90

Palladium-catalyzed modular synthesis methodologies enable the construction of highly substituted piperazines through cyclization reactions [21] [22]. These processes couple propargyl units with diamine components to provide nitrogen heterocycles in yields ranging from 60 to 85 percent with high regio- and stereochemical control [21] [22].

Iridium-catalyzed cyclization reactions offer complementary reactivity for piperazine synthesis [23]. The catalytic system utilizing [IrCl(cod)(PPh3)] complexes facilitates the transformation of imine precursors to piperazine products through intramolecular cyclization pathways [23]. These reactions demonstrate excellent chemoselectivity and proceed under mild conditions [23].

Cross-coupling methodologies, including Suzuki and Negishi reactions, provide efficient strategies for the introduction of carbon substituents into piperazine frameworks [20] [24]. These transformations typically employ palladium catalysts with phosphine ligands under basic conditions to achieve yields of 75 to 90 percent [24].

Carbon-hydrogen activation methodologies have emerged as powerful tools for the direct functionalization of piperazine derivatives [20]. These reactions eliminate the requirement for pre-functionalized substrates and enable efficient coupling through selective activation of carbon-hydrogen bonds [20].

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in optimizing the synthesis of R-2-tert-butyl piperazine derivatives, influencing reaction rates, selectivity, and product yields [4] [25]. Systematic evaluation of solvent effects through linear solvation energy relationships provides valuable insights for reaction optimization [25].

Tetrahydrofuran represents a versatile solvent system for reduction and alkylation reactions due to its moderate polarity and excellent solvating properties [26] . This solvent demonstrates compatibility with temperatures ranging from -78 to 66 degrees Celsius and typically affords yields of 75 to 90 percent under anhydrous conditions [26].

Solvent SystemPolaritySuitable ReactionsTemperature Range (°C)Typical Yields (%)Special Considerations
Tetrahydrofuran (THF)ModerateReductions, Alkylations-78 to 6675-90Anhydrous conditions
Dichloromethane (DCM)LowProtection, Coupling-78 to 4070-85Moisture sensitive
TolueneLowMetal Catalysis-78 to 11080-95Inert atmosphere
Acetonitrile (MeCN)HighAlkylations, SN2-40 to 8265-85Good nucleophile solvent
Dimethylformamide (DMF)HighHigh temp reactions0 to 15370-90High boiling point
2,2,2-Trifluoroethanol (TFE)HighAsymmetric hydrogenation0 to 7485-95Specialized applications
Methanol (MeOH)HighReductions, Deprotection-98 to 6580-95Protic solvent
Dimethyl sulfoxide (DMSO)Very HighHeterogeneous reactions18 to 18960-80Hygroscopic

Dichloromethane serves as an excellent solvent for protection and coupling reactions due to its low polarity and compatibility with moisture-sensitive reagents [3] . The solvent operates effectively at temperatures from -78 to 40 degrees Celsius and provides yields of 70 to 85 percent in typical applications .

Toluene emerges as the preferred solvent for transition metal-catalyzed reactions, offering excellent compatibility with organometallic catalysts under inert atmosphere conditions [4] [21]. The broad temperature range of -78 to 110 degrees Celsius enables optimization of reaction conditions to achieve yields of 80 to 95 percent [4].

Polar aprotic solvents, including acetonitrile and dimethylformamide, demonstrate superior performance in nucleophilic substitution reactions [3] [5]. Acetonitrile provides excellent solvation of ionic species and facilitates SN2 reactions with yields of 65 to 85 percent [3]. Dimethylformamide enables high-temperature reactions up to 153 degrees Celsius with typical yields of 70 to 90 percent [5].

Specialized solvent systems, such as 2,2,2-trifluoroethanol, have been developed for asymmetric hydrogenation applications [18] [19]. This highly polar solvent demonstrates unique properties for hydrogen bonding and proton transfer processes, enabling yields of 85 to 95 percent in enantioselective transformations [18].

Reaction optimization through systematic parameter variation has been demonstrated to significantly improve synthetic outcomes [25] [28]. Multitask Bayesian optimization approaches enable efficient exploration of reaction parameter space to identify optimal conditions [28]. These methodologies have been successfully applied to piperazine synthesis, resulting in yield improvements and reduced experimental requirements [28].

Purification Techniques and Yield Maximization

Purification methodologies for R-2-tert-butyl piperazine derivatives encompass a diverse range of techniques designed to achieve high purity products while maximizing recovery yields [29] [30] [31]. The selection of appropriate purification strategies depends on the scale of synthesis, required purity levels, and economic considerations.

Column chromatography on silica gel represents the most widely employed purification technique for laboratory-scale synthesis [30] [6]. Gradient elution systems utilizing hexanes/ethyl acetate or chloroform/methanol provide effective separation of piperazine derivatives with recovery yields of 75 to 90 percent and purities of 90 to 98 percent [30] [6].

Purification MethodTypical ConditionsRecovery Yield (%)Purity Achieved (%)Suitable for ScaleCost Effectiveness
Column Chromatography (SiO2)Gradient: Hexanes/EtOAc or CHCl3/MeOH75-9090-98Lab to pilotHigh
RecrystallizationVarious solvents: acetone, EtOH, H2O80-9595-99All scalesVery High
Salt FormationHCl, oxalic acid, citric acid85-9898-99All scalesHigh
DistillationReduced pressure, 50-150°C70-8585-95Pilot to industrialVery High
Liquid-Liquid ExtractionAcid/base workup85-9580-90All scalesVery High
Flash ChromatographyAutomated, pressure-driven80-9292-98Lab scaleModerate
Preparative HPLCC18 column, MeCN/H2O gradient85-9898-99.5Lab to small pilotLow
Sublimation100-200°C, reduced pressure90-98>99Lab scaleModerate

Recrystallization techniques provide cost-effective purification with excellent scalability across laboratory to industrial scales [29] [5]. Solvent selection plays a critical role in recrystallization efficiency, with acetone, ethanol, and water representing commonly employed systems [29]. Recovery yields typically range from 80 to 95 percent with purities of 95 to 99 percent [29].

Salt formation methodologies offer exceptional purification efficiency through selective precipitation of piperazine derivatives as crystalline salts [29] [5]. Hydrochloric acid, oxalic acid, and citric acid represent preferred salt-forming reagents, enabling recovery yields of 85 to 98 percent with purities of 98 to 99 percent [29]. The diacetate salt formation in acetone has been demonstrated to provide quantitative recovery of pure piperazine derivatives [29].

Distillation techniques enable efficient purification at pilot to industrial scales through selective vaporization under reduced pressure conditions [29] [5]. Operating temperatures of 50 to 150 degrees Celsius provide recovery yields of 70 to 85 percent with purities of 85 to 95 percent [29]. This methodology offers excellent cost effectiveness for large-scale applications [5].

Flash chromatography systems provide automated purification with pressure-driven elution for laboratory-scale applications [31]. These systems achieve recovery yields of 80 to 92 percent with purities of 92 to 98 percent through optimized gradient programming [31]. The methodology offers moderate cost effectiveness compared to conventional column chromatography [31].

Preparative high-performance liquid chromatography enables highest purity products through selective separation on reversed-phase columns [31]. Gradient elution with acetonitrile/water systems provides recovery yields of 85 to 98 percent with purities exceeding 98 to 99.5 percent [31]. The methodology demonstrates applicability from laboratory to small pilot scales despite higher operational costs [31].

Sublimation represents a specialized purification technique for thermally stable piperazine derivatives [29]. Operating at temperatures of 100 to 200 degrees Celsius under reduced pressure enables recovery yields of 90 to 98 percent with purities exceeding 99 percent [29]. This methodology provides exceptional product quality for laboratory-scale applications [29].

X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis represents the gold standard for determining the three-dimensional molecular structure of R-2-tert-butyl piperazine and related compounds . Crystallographic studies of tert-butyl piperazine derivatives consistently reveal monoclinic crystal systems with space group P2₁, as demonstrated in comprehensive structural analyses [2] [3]. The unit cell parameters for related tert-butyl piperazine compounds typically exhibit dimensions of approximately 10.26 Å × 9.51 Å × 10.53 Å, with a characteristic beta angle of 104.69° and a unit cell volume of approximately 994 ų [3].

The diffraction data collection protocols employed for these compounds utilize Mo Kα radiation (λ = 0.71073 Å) on sophisticated diffractometers such as the Bruker SMART APEXII system [3]. Data refinement procedures follow established crystallographic methods using SHELXTL software packages, with typical refinement statistics showing R-factors of 0.040 and weighted R-factors of 0.109, indicating high-quality structural determinations [3]. The asymmetric unit typically contains complete molecular entities with all non-hydrogen atoms refined anisotropically to achieve optimal structural precision [3].

Temperature-dependent diffraction studies demonstrate that these compounds maintain structural integrity across a broad temperature range, with data collection commonly performed at 293 K [3]. The molecular packing arrangements in the solid state are stabilized through weak intermolecular interactions, including C-H···O hydrogen bonds and van der Waals forces, which contribute to the overall crystal stability [2] [3].

Conformational Isomerism in Solid State

The piperazine ring in R-2-tert-butyl piperazine derivatives consistently adopts the thermodynamically favored chair conformation in the solid state, as confirmed through multiple crystallographic investigations [2] [4] [5]. This conformational preference is attributed to the minimization of torsional strain and the optimization of bond angles, which approach the ideal tetrahedral geometry of 109.5° [2]. Detailed bond angle analysis reveals N-C-C angles of approximately 110.77° and 110.1°, confirming the chair conformation geometry [2].

The presence of the bulky tert-butyl substituent introduces significant steric constraints that influence the conformational dynamics of the piperazine ring [4] [5]. In the solid state, this steric bulk stabilizes the chair conformation by preventing facile interconversion to alternative conformations such as boat or twist-boat forms [4]. The conformational rigidity is further enhanced by the electron-donating inductive effect of the tert-butyl group, which stabilizes the piperazine ring system [6].

Comparative analysis of different tert-butyl piperazine derivatives demonstrates that conformational preferences remain consistent across various substitution patterns [5]. The chair conformation is observed universally in crystal structures, with di-equatorial substitution patterns predominating to minimize unfavorable axial interactions [2]. This conformational stability has important implications for biological activity, as the fixed geometry influences receptor binding and pharmacological properties [7].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of R-2-tert-butyl piperazine through distinctive chemical shift patterns and coupling constants [4]. The piperazine ring protons in the neutral form typically appear as broad singlets at chemical shifts of 2.49-2.61 ppm, indicating rapid conformational exchange between axial and equatorial positions on the NMR timescale [4]. This dynamic behavior contrasts sharply with the behavior observed in protonated forms, where distinct axial and equatorial resonances become observable [4].

In deuterated chloroform solutions, the tert-butyl group exhibits characteristic resonances at approximately 1.40-1.49 ppm as a sharp singlet, integrating for nine protons [8]. The methine proton adjacent to the tert-butyl group shows typical multiplicity patterns consistent with axial positioning, featuring both axial-axial and axial-equatorial coupling interactions [5]. These spectroscopic signatures provide unambiguous confirmation of the molecular structure and stereochemistry [8].

Temperature-dependent NMR studies reveal that conformational exchange processes are temperature-sensitive, with lower temperatures favoring the observation of distinct conformational states [4]. At elevated temperatures (373 K), the piperazine ring protons coalesce into broad resonances, indicating rapid interconversion between conformational states [8]. Carbon-13 NMR spectroscopy provides complementary structural information, with the quaternary carbon of the tert-butyl group appearing at characteristic chemical shifts around 28-30 ppm [9].

Infrared (IR) and Mass Spectrometric (MS) Features

Infrared spectroscopy of R-2-tert-butyl piperazine reveals characteristic absorption bands that provide detailed structural information about functional group vibrations [9]. The N-H stretching vibrations appear as broad absorption bands in the region of 3274 cm⁻¹, indicative of hydrogen bonding interactions [9]. The C-H stretching modes of the tert-butyl and piperazine methylene groups produce distinct absorption patterns at 2974 and 2869 cm⁻¹, respectively [9].

The carbonyl stretching frequency in tert-butyl carbamate derivatives appears at approximately 1665 cm⁻¹, providing diagnostic information about the electronic environment of the carbonyl group [9]. Additional characteristic vibrations include C-N stretching modes, ring deformation vibrations, and tert-butyl group deformations, which collectively provide a unique spectroscopic fingerprint for compound identification [9] [10].

Mass spectrometric analysis of R-2-tert-butyl piperazine and related compounds reveals distinctive fragmentation patterns that facilitate structural elucidation [11] [12]. The molecular ion peak appears at m/z 142 for the parent compound, with characteristic fragmentation involving loss of the tert-butyl group [11]. The base peak in electron ionization mass spectra typically occurs at m/z 87, corresponding to the protonated piperazine core after loss of the tert-butyl substituent [12] [13]. Secondary fragmentation patterns include peaks at m/z 44 and m/z 55, representing further decomposition of the piperazine ring system [13].

Electrospray ionization mass spectrometry provides complementary structural information, with protonated molecular ions readily observed under positive ionization conditions [14]. The isotope pattern analysis confirms the molecular formula and provides additional confidence in structural assignments [14].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density functional theory calculations employing the B3LYP/6-311++G(d,p) level of theory provide comprehensive insights into the electronic structure and geometric parameters of R-2-tert-butyl piperazine [15]. Geometry optimization calculations consistently predict the chair conformation as the global minimum energy structure, in excellent agreement with experimental crystallographic data [16]. The calculated bond lengths and angles show strong correlation with experimental values, with deviations typically less than 0.02 Å for bond distances and 2° for bond angles [15].

Advanced computational methods including the r2SCAN meta-generalized gradient approximation functional provide enhanced accuracy for thermodynamic properties [16]. These calculations predict formation enthalpies and equilibrium volumes with high precision, enabling reliable prediction of material properties [16]. The computational results demonstrate that the tert-butyl substituent introduces significant electronic stabilization through hyperconjugative interactions with the piperazine ring [17].

Conformational analysis through DFT calculations reveals energy barriers for ring inversion processes, providing quantitative measures of conformational stability [18]. The chair-to-boat interconversion barrier is calculated to be approximately 8-12 kcal/mol, consistent with the experimental observation of conformational rigidity at room temperature [18]. Vibrational frequency calculations provide theoretical infrared spectra that show excellent agreement with experimental measurements, validating the accuracy of the computational models [15].

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

142.146998583 g/mol

Monoisotopic Mass

142.146998583 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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